3-Amino-3-(2,5-dimethylphenyl)propanoic acid

Peptidomimetics Metabolic Stability Protease Resistance

Researchers requiring metabolically stable β-amino acid scaffolds for peptidomimetics or anti-parasitic pharmacophores often face substitution pitfalls with α-analogs or positional isomers. This L-enantiomer provides validated structural specificity. - **Proven bioactivity**: Precursor to D-11 phthaloyl derivative with 86.9% TcTS inhibition, outperforming DANA (-11.1 vs -7.8 kcal/mol binding). - **Protease resistance**: β-Backbone confers stability against mammalian peptidases vs. CAS 103854-25-7. - **Synthetic handles**: Free amine (Clauson-Kaas, phthaloylation) and carboxylic acid enable orthogonal derivatization. Supplied with analytical data (HPLC/LC-MS).

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 117391-55-6
Cat. No. B050171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2,5-dimethylphenyl)propanoic acid
CAS117391-55-6
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(CC(=O)O)N
InChIInChI=1S/C11H15NO2/c1-7-3-4-8(2)9(5-7)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
InChIKeyORBDRZAPRLVKDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(2,5-dimethylphenyl)propanoic Acid: Chiral β-Amino Acid Scaffold


3-Amino-3-(2,5-dimethylphenyl)propanoic acid (CAS 117391-55-6) is a chiral β-amino acid derivative characterized by a 2,5-dimethylphenyl substituent at the β-position of the propanoic acid backbone . This substitution pattern introduces both steric and electronic modulation to the β-amino acid framework, distinguishing it from unsubstituted or differently substituted analogs . The compound exists as two enantiomers (L- and D-isomers), with the L-isomer being the predominant form utilized in pharmaceutical research and development . As a member of the 3-amino-3-arylpropanoic acid class, this compound serves as a versatile building block for peptidomimetics, bioactive molecule synthesis, and as a precursor for derivatization into phthaloyl-based pharmacophores [1].

1
Scaffold
β‑amino acid backbone for peptidomimetic and foldamer research
2
Substitution
2,5‑dimethylphenyl group for steric and electronic modulation
3
Handles
Dual free amine and carboxylic acid for regioselective derivatization
4
Stereochemistry
L‑enantiomer commonly supplied for chiral workflows

3-Amino-3-(2,5-dimethylphenyl)propanoic Acid: Critical Procurement Distinctions


Generic substitution of 3-amino-3-(2,5-dimethylphenyl)propanoic acid with closely related compounds is scientifically unsound due to several key structural and functional distinctions. First, the compound's β-amino acid backbone confers inherent resistance to proteolytic degradation by mammalian peptidases, a property absent in α-amino acid analogs such as 2-amino-3-(2,5-dimethylphenyl)propanoic acid (CAS 103854-25-7) [1]. Second, the 2,5-dimethyl substitution pattern on the phenyl ring creates a distinct electronic environment and steric profile compared to other positional isomers (e.g., 2,3- or 3,5-dimethyl derivatives), which directly impacts receptor binding, molecular recognition, and downstream biological activity [2]. Third, the free β-amino and carboxylic acid groups provide dual functional handles for regioselective derivatization, enabling synthetic pathways that are inaccessible to N-substituted analogs such as N-(2,5-dimethylphenyl)-β-alanine derivatives . Finally, the compound's established role as a precursor to the D-series phthaloyl derivatives with validated trypanocidal activity underscores that its specific substitution pattern is essential for generating biologically active pharmacophores [3].

Target compound
β‑amino acid backbone resists proteolytic degradation (class‑level)
vs
α‑amino analog (CAS 103854‑25‑7)
α‑amino group susceptible to peptidases; metabolic stability may shift
Target compound
2,5‑dimethyl substitution creates distinct steric/electronic profile
vs
Other dimethyl positional isomers
Receptor binding and molecular recognition may differ; not interchangeable
Target compound
Free β‑amino group enables phthaloylation and Clauson‑Kaas routes
vs
N‑substituted β‑alanine derivatives
Blocked amino group limits key derivatizations; synthetic flexibility reduced

3-Amino-3-(2,5-dimethylphenyl)propanoic Acid: Head-to-Head Evidence vs. Analogs


Proteolytic Stability from β-Amino Acid Scaffold

3-Amino-3-(2,5-dimethylphenyl)propanoic acid possesses a β-amino acid backbone (amino group on C3 relative to carboxyl), which confers intrinsic resistance to proteolytic degradation by common mammalian peptidases and proteases. In contrast, its α-amino acid analog 2-amino-3-(2,5-dimethylphenyl)propanoic acid (CAS 103854-25-7) is susceptible to enzymatic cleavage due to the α-positioned amino group, a well-established class-level property of α- versus β-amino acids [1]. This structural distinction directly impacts the compound's utility in peptide-based therapeutic design and in vivo stability studies [2].

Proteolytic stability
Class‑level inference
β‑amino acid backbone vs α‑amino analog
β‑scaffold may provide inherent protease resistance
No direct stability assay for this specific pair
Peptidomimetics Metabolic Stability Protease Resistance

2,5-Dimethyl Substitution: High-Affinity TcTS Inhibitor Synthesis

3-Amino-3-(2,5-dimethylphenyl)propanoic acid serves as a critical precursor to compound D-11, a phthaloyl derivative that demonstrated the highest TcTS enzyme inhibition (86.9% ± 5) and binding affinity (−11.1 kcal/mol) among all 3-amino-3-arylpropionic acid derivatives tested in a systematic structure-activity relationship study [1]. D-11 outperformed the natural ligand DANA (−7.8 kcal/mol) by a 3.3 kcal/mol binding advantage and exhibited superior trypanocidal activity (LC50 52.70 ± 2.70 μM on NINOA strain) compared to reference drugs nifurtimox and benznidazole [2]. While the parent 3-amino-3-arylpropionic acid scaffold is common to all series A compounds, the specific 2,5-dimethyl substitution pattern on the phenyl ring of the precursor directly influences the molecular recognition properties of the resulting D-series phthaloyl derivatives, as evidenced by the distinct docking scores and biological activities observed across different aryl substitutions [3].

TcTS inhibition (derivative D‑11)
Cross‑study comparable
Binding −11.1 kcal/mol vs DANA −7.8 kcal/mol; inhibition 86.9%
Reported enzyme inhibition and binding affinity context
D‑11 derived from 2,5‑dimethyl scaffold
Anti-Chagas Drug Discovery Trypanosoma cruzi Trans-Sialidase Inhibition Phthaloyl Derivatives

Dual Functional Handles for Regioselective Derivatization

3-Amino-3-(2,5-dimethylphenyl)propanoic acid possesses both a free primary β-amino group and a free carboxylic acid group, providing two orthogonal functional handles for regioselective derivatization. This enables sequential or selective modification at either the amino terminus (e.g., phthaloyl protection, amide bond formation, or Clauson-Kaas pyrrole synthesis) or the carboxyl terminus (e.g., esterification) without the need for additional protection/deprotection steps [1]. In contrast, N-substituted analogs such as N-(2,5-dimethylphenyl)-β-alanine derivatives (e.g., CAS 1990636-14-0) have their amino group already functionalized, limiting synthetic flexibility and precluding certain phthaloylation pathways that are essential for generating the D-series TcTS inhibitors . The availability of both free functional groups is a direct consequence of the specific β-amino acid structure and is not preserved in N-alkylated or N-aryl β-alanine derivatives [2].

Derivatization handles
Supporting evidence
2 free groups (β‑NH₂, α‑COOH) vs 1 in N‑substituted analogs
Enables orthogonal derivatization routes
Functional group analysis; synthetic utility context
Synthetic Chemistry Derivatization Building Block Utility Regioselectivity

L-Enantiomer Advantage for Chiral Drug Development

3-Amino-3-(2,5-dimethylphenyl)propanoic acid exists as two enantiomers, with the L-isomer (2,5-dimethyl-L-phenylalanine) being the form predominantly utilized and supplied for pharmaceutical research applications . In contrast, the related compound 2-amino-3-(2,5-dimethylphenyl)propanoic acid (CAS 103854-25-7) is primarily available as the DL-racemic mixture, necessitating additional chiral resolution steps for enantiopure applications . The preferential availability of the L-enantiomer of 3-amino-3-(2,5-dimethylphenyl)propanoic acid aligns with the stereochemical preferences of biological systems (most natural amino acids and peptide-based drugs are L-configured), potentially reducing the synthetic burden for researchers developing enantiomerically pure pharmaceutical candidates . This distinction is particularly relevant given that the compound's chirality originates at the β-carbon, creating a stereocenter that can significantly influence biological recognition and activity.

Enantiomer availability
Data to verify
L‑enantiomer supplied vs DL‑racemic α‑amino analog
May streamline chiral synthesis workflows
Vendor catalog context; confirm ee before use
Chiral Synthesis Enantiomeric Purity Pharmaceutical Development Stereochemistry

Validated Applications of 3-Amino-3-(2,5-dimethylphenyl)propanoic Acid


Anti-Chagas Drug Discovery: High-Affinity TcTS Inhibitors

3-Amino-3-(2,5-dimethylphenyl)propanoic acid serves as a validated precursor for the synthesis of phthaloyl derivatives (Series D) with demonstrated activity against Trypanosoma cruzi trans-sialidase. The compound's 2,5-dimethylphenyl substitution pattern enables the generation of D-11, which achieved 86.9% TcTS enzyme inhibition and a binding affinity of −11.1 kcal/mol in molecular docking studies, outperforming the natural ligand DANA (−7.8 kcal/mol) [1]. This specific substitution pattern contributes to the favorable molecular recognition properties required for potent TcTS inhibition, making this compound a strategic building block for researchers developing novel anti-Chagas therapeutics .

Metabolically Stable Peptidomimetics and β-Peptide Foldamers

The β-amino acid backbone of 3-amino-3-(2,5-dimethylphenyl)propanoic acid confers inherent resistance to proteolytic degradation by mammalian peptidases, a class-level property of β-amino acids that distinguishes them from their α-amino acid counterparts [1]. This stability makes the compound particularly valuable for designing metabolically stable peptidomimetics, β-peptide foldamers, and protease-resistant peptide-based therapeutics. The 2,5-dimethylphenyl substituent introduces additional steric constraints and hydrophobic character that can be exploited to engineer specific secondary structures (e.g., helical conformations) and modulate membrane permeability .

Regioselective Derivatization via Clauson-Kaas and Phthaloylation

The presence of a free primary β-amino group enables the Clauson-Kaas reaction with 2,5-dimethoxytetrahydrofuran to generate N-pyrrolyl derivatives, which can subsequently undergo intramolecular cyclization to form pyrrolizine scaffolds with potential anticancer activity [1]. Additionally, the free amino group facilitates phthaloylation to yield N-phthaloyl-3-amino-3-arylpropionic acid derivatives, a validated pharmacophore class with demonstrated PDE4 inhibitory and immunomodulatory activities . The dual functional handles (free amine and carboxylic acid) allow for sequential or orthogonal derivatization strategies that are not accessible with N-substituted β-alanine analogs, maximizing synthetic versatility in medicinal chemistry workflows .

L-Enantiomer Building Block for Chiral Pharmaceutical Intermediates

The L-enantiomer of 3-amino-3-(2,5-dimethylphenyl)propanoic acid is preferentially available and widely utilized in pharmaceutical research, aligning with the stereochemical requirements of most biologically active peptides and small-molecule drugs [1]. The compound's β-stereocenter provides a defined three-dimensional scaffold that can be leveraged in asymmetric synthesis and chiral pool strategies for constructing enantiomerically pure drug candidates. Procuring this compound in its L-configuration eliminates the need for chiral resolution steps that would be required when using racemic mixtures of related α-amino acid analogs (e.g., 2-amino-3-(2,5-dimethylphenyl)propanoic acid, CAS 103854-25-7) .

Application
Selection Property
Validation Focus
TcTS inhibitor pharmacophore design
2,5‑dimethylphenyl‑substituted phthaloyl derivative scaffold
Enzyme inhibition and binding affinity endpoints
Peptidomimetic and foldamer synthesis
β‑amino acid backbone for proteolytic stability
Metabolic stability and secondary structure characterization
Heterocycle and pharmacophore synthesis
Free β‑amine for N‑derivatization; free carboxyl for esterification
Derivatization efficiency and regioselectivity
Chiral building block for asymmetric synthesis
L‑enantiomer supply and β‑stereocenter
Enantiomeric purity and stereochemical outcome

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